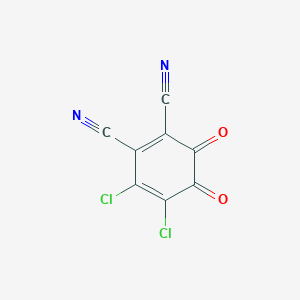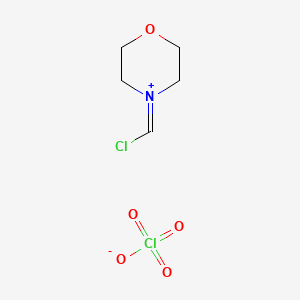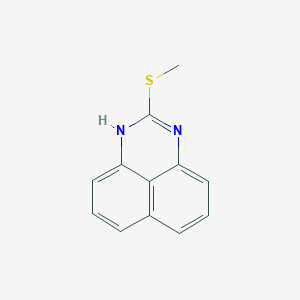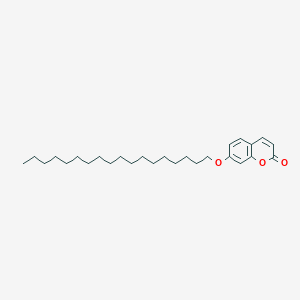
2H-1-Benzopyran-2-one, 7-(octadecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- is a derivative of benzopyran, a polycyclic organic compound. This compound is characterized by the presence of an octadecyloxy group at the 7th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(octadecyloxy)- typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with octadecyloxy halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the octadecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The octadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(octadecyloxy)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 7-methyl-: A benzopyran derivative with a methyl group at the 7th position.
2H-1-Benzopyran-2-one, 7-(diethylamino)-: A derivative with a diethylamino group at the 7th position.
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A naturally occurring coumarin derivative with a hydroxyl group at the 7th position.
Uniqueness
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- is unique due to the presence of the long octadecyloxy chain, which imparts distinct physicochemical properties and biological activities. This long alkyl chain can enhance the compound’s lipophilicity, membrane permeability, and interaction with lipid bilayers, making it suitable for specific applications in drug delivery and material science.
Propiedades
Número CAS |
90741-64-3 |
|---|---|
Fórmula molecular |
C27H42O3 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
7-octadecoxychromen-2-one |
InChI |
InChI=1S/C27H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-25-20-18-24-19-21-27(28)30-26(24)23-25/h18-21,23H,2-17,22H2,1H3 |
Clave InChI |
IZYWGMYGFTUXGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


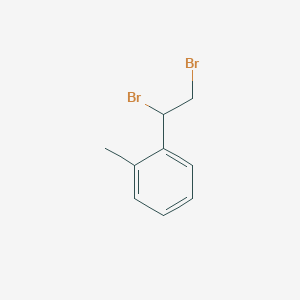
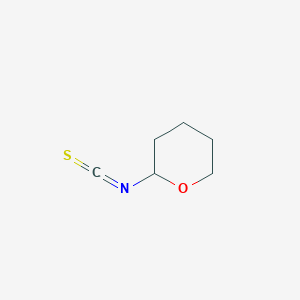
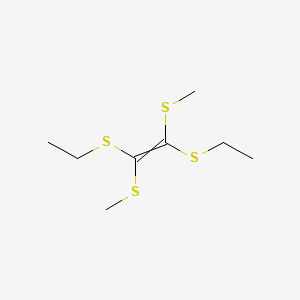
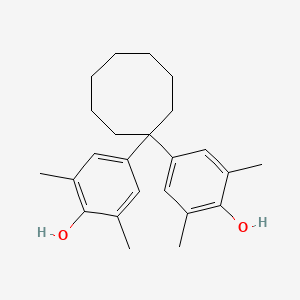
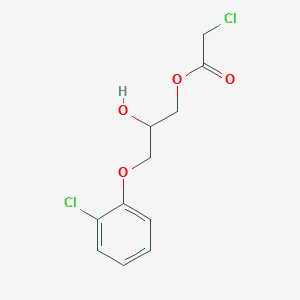
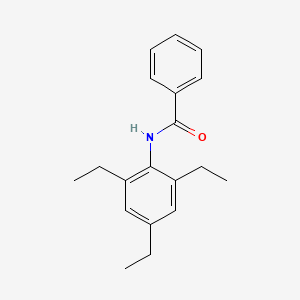
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
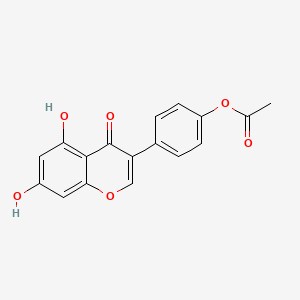
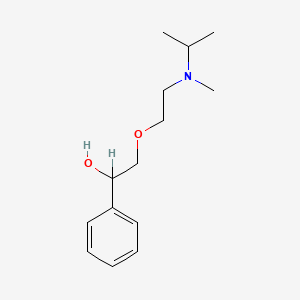

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
